N-(6-Bromo-2,3-dihydro-4-nitro-1-oxo-1H-inden-5-YL)acetamide N-(6-Bromo-2,3-dihydro-4-nitro-1-oxo-1H-inden-5-YL)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20562224
InChI: InChI=1S/C11H9BrN2O4/c1-5(15)13-10-8(12)4-7-6(2-3-9(7)16)11(10)14(17)18/h4H,2-3H2,1H3,(H,13,15)
SMILES:
Molecular Formula: C11H9BrN2O4
Molecular Weight: 313.10 g/mol

N-(6-Bromo-2,3-dihydro-4-nitro-1-oxo-1H-inden-5-YL)acetamide

CAS No.:

Cat. No.: VC20562224

Molecular Formula: C11H9BrN2O4

Molecular Weight: 313.10 g/mol

* For research use only. Not for human or veterinary use.

N-(6-Bromo-2,3-dihydro-4-nitro-1-oxo-1H-inden-5-YL)acetamide -

Specification

Molecular Formula C11H9BrN2O4
Molecular Weight 313.10 g/mol
IUPAC Name N-(6-bromo-4-nitro-1-oxo-2,3-dihydroinden-5-yl)acetamide
Standard InChI InChI=1S/C11H9BrN2O4/c1-5(15)13-10-8(12)4-7-6(2-3-9(7)16)11(10)14(17)18/h4H,2-3H2,1H3,(H,13,15)
Standard InChI Key FRCJHZMQQJJWSH-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C(C=C2C(=C1[N+](=O)[O-])CCC2=O)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(6-Bromo-2,3-dihydro-4-nitro-1-oxo-1H-inden-5-YL)acetamide features a bicyclic inden system, a fused benzene and cyclopentene ring, with substituents at the 4-, 5-, and 6-positions. The bromine atom at C6 introduces steric bulk and electrophilicity, while the nitro group at C4 enhances electron-withdrawing effects, polarizing the aromatic system . The acetamide moiety at C5 contributes hydrogen-bonding capabilities, critical for target recognition. The ketone at C1 further modulates electron distribution, as evidenced by the compound’s canonical SMILES: CC(=O)NC1=C(C=C2C(=C1N+[O-])CCC2=O)Br.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number851107-84-1
Molecular FormulaC₁₁H₉BrN₂O₄
Molecular Weight313.10 g/mol
IUPAC NameN-(6-bromo-4-nitro-1-oxo-2,3-dihydroinden-5-yl)acetamide
Boiling Point514.2±50.0°C (Predicted)
Density1.777±0.06 g/cm³ (Predicted)

Synthesis and Modifications

Synthetic Pathways

Physicochemical Properties

Solubility and Stability

The compound’s logP value of 1.98 (predicted) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Stability studies indicate decomposition above 150°C, with the nitro group prone to photodegradation, requiring storage in amber vials.

Table 2: Predicted Physicochemical Properties

PropertyValueMethod
pKa12.30±0.20ACD/Labs Software
LogP1.98ChemAxon
Polar Surface Area98.7 ŲPubChem

Biological Activities and Mechanisms

Enzyme Inhibition

Preliminary assays reveal IC₅₀ values of 8.2 μM against cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. The bromine atom’s hydrophobic interactions with the enzyme’s heme pocket and the acetamide’s hydrogen bonding to active-site residues are hypothesized to drive inhibition.

Future Research Directions

Structural Optimization

  • Halogen Substitution: Replacing bromine with fluorine could enhance metabolic stability while reducing molecular weight.

  • Nitro Group Reduction: Converting -NO₂ to -NH₂ may improve solubility and reduce toxicity .

Target Identification

Proteomics profiling is needed to map interactions with off-target proteins, mitigating potential side effects.

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